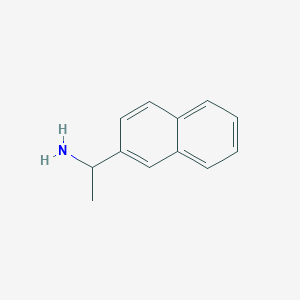

1-(2-萘基)乙胺

描述

Synthesis Analysis

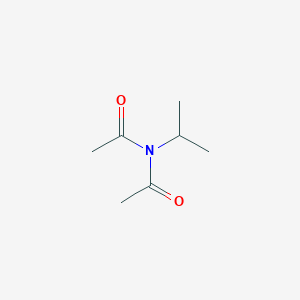

The synthesis of functionalized 1-naphthylamines, particularly N-methylated ones, is crucial due to their roles in diverse chemical and biological processes. An efficient and general method for synthesizing valuable functionalized 1-naphthylamines directly from terminal alkynes, 2-bromoaryl ketones, and amides has been developed. This method utilizes Cu(I)-catalyzed benzannulation in water under Pd- and ligand-free conditions, achieving isolated yields up to 95% (Su et al., 2019).

Molecular Structure Analysis

The molecular structures of compounds related to 1-(2-Naphthyl)ethanamine have been determined through various methods including X-ray diffraction. For example, the structures of 2-(1H-imidazol-1-yl)-1-(2-naphthyl)ethan-1-one N-phenylthiosemicarbazone and its derivatives were elucidated, providing insights into their geometrical configurations and interaction mechanisms (Şahin et al., 2014).

Chemical Reactions and Properties

Electrochemical synthesis has been a pivotal method for synthesizing polymers from 1-naphthylamine derivatives. The electropolymerization process, involving the NH2 groups, leads to the formation of polymers with imine (–N=) and amine (–NH–) links, demonstrating the versatility of 1-naphthylamine in forming complex structures (Ćirić-Marjanović et al., 2003).

Physical Properties Analysis

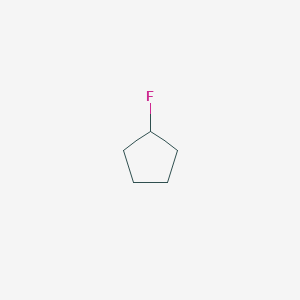

The physical properties, such as photophysical characteristics, of 1-naphthylamine derivatives are significantly influenced by their functional groups. The ability to tune these groups leads to compounds with unique properties, including tunable and polarity-sensitive fluorescence emission, making them suitable for various applications like imaging lipid droplets in cells (Su et al., 2019).

Chemical Properties Analysis

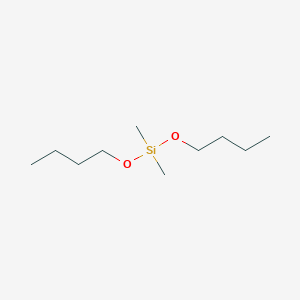

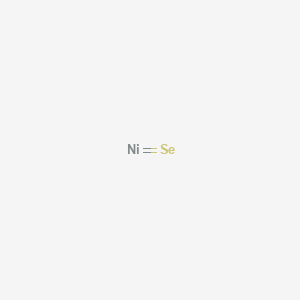

1-Naphthylamine and its derivatives exhibit a wide range of chemical behaviors, including acting as ligands in catalysis and as building blocks in organic synthesis. Their reactivity with different chemical agents, ability to form complex structures, and applications in creating functional materials highlight the compound's versatility (Hou et al., 2004).

科学研究应用

不对称合成

“1-(2-萘基)乙胺” 用于 不对称合成 . 不对称合成,也称为手性合成,是一种用于在分子中创建不对称碳原子构型的方法。这在药物领域至关重要,因为分子的不同对映异构体或异构体通常具有不同的生物活性。

硫脲化合物的制备

该化合物也用于 硫脲化合物的制备 . 硫脲化合物在医药化学和农业中具有多种应用。它们用于合成各种药物以及作为某些农用化学品的先驱体。

双功能催化剂

“1-(2-萘基)乙胺” 用作 双功能催化剂,用于Strecker反应和硝基-迈克尔反应 . 双功能催化剂是加速化学反应并具有两个活性位点的物质,使它们能够参与多种类型的化学反应。

手性构建单元

它充当 手性构建单元 . 手性构建单元是用于合成复杂手性分子的起始原料。这些在制药和其他精细化学品的生产中很重要。

手性拆分试剂

“1-(2-萘基)乙胺” 用作 手性拆分试剂 . 手性拆分是将外消旋化合物分离成其组成对映异构体的过程,这在制药行业中至关重要,因为化合物的不同对映异构体可能具有不同的治疗效果。

化学研究

它在 化学研究 中用作试剂 . 试剂是在系统中添加以引起化学反应或在反应开始时存在的物质或化合物。

安全和危害

1-(2-Naphthyl)ethanamine may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. In case of contact with skin or eyes, wash with plenty of water .

Relevant Papers One relevant paper discusses the synthesis of heterocycles by 2-naphthol-based multicomponent reactions . This could potentially provide insights into the synthesis and applications of 1-(2-Naphthyl)ethanamine.

属性

IUPAC Name |

1-naphthalen-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSYYLCXQKCYQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397421 | |

| Record name | 1-(2-naphthyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1201-74-7 | |

| Record name | 1-(2-Naphthyl)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1201-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-naphthyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

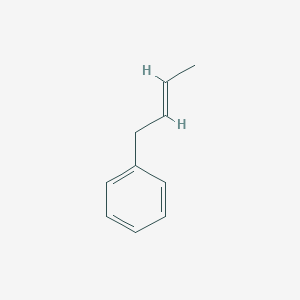

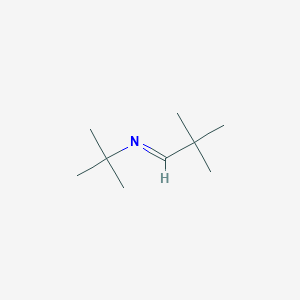

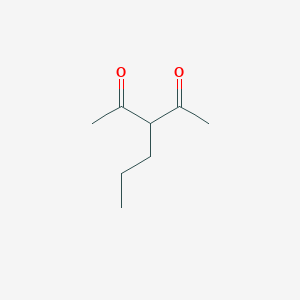

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro-](/img/structure/B75054.png)